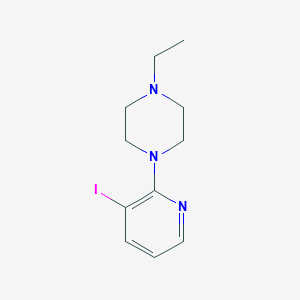

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine

Beschreibung

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 3-iodopyridin-2-yl substituent at the N4 position. The compound’s synthesis likely follows established methods for ethyl piperazine derivatives, such as nucleophilic substitution or ring-opening reactions involving halogenated pyridines and ethyl piperazine precursors . The iodine atom on the pyridine ring enhances electrophilic reactivity, making it a candidate for further functionalization in drug development.

Eigenschaften

IUPAC Name |

1-ethyl-4-(3-iodopyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCOBYJVFKESDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Piperazine vs. Piperidine Pharmacological Profiles

| Compound Type | Target Receptor | Ki (nM) | CYP450 2D6 Inhibition | Metabolic Stability |

|---|---|---|---|---|

| Piperazine derivative | hA2AAR | 58 | Moderate | Moderate |

| Piperidine derivative | hA2AAR | 594 | Low | High |

Impact of Substituents on Piperazine

Substituent Position and Size

- Aromatic Substituents : Para-substituents on phenylpiperazines (e.g., -OCH2CH2OCH3, -COOEt) reduce hA2AAR binding affinity compared to unsubstituted phenyl or benzyl groups. For instance, compound 5 (Ki = 220 nM) showed reduced activity compared to compound 2 (Ki = 58 nM) .

- Alkyl Chains : Ethylamine chains on piperazine (e.g., compound 7 , Ki = 12 nM) enhance hA2AAR affinity compared to benzyl groups (Ki = 58 nM), likely due to improved hydrophobic interactions .

Linker Length and Solubility

The spacer between the piperazine and core structure critically influences solubility and pKa:

- Ethylene spacers (e.g., compound 8ac ) yield pKa ~6–7 and solubility >80 μM.

- Direct attachment of piperazine to a quinolone core reduces solubility to <20 μM due to lower pKa (~3.8) .

Table 2: Linker Effects on Solubility and pKa

| Compound | Linker Type | pKa | Solubility (μM) |

|---|---|---|---|

| 8ac | Ethylene spacer | 6–7 | 80–100 |

| 8a | Direct attachment | <3.8 | <20 |

Metabolic Stability and Liability

The piperazine ring is a metabolic hotspot. Deethylation and oxidation are common pathways, as seen in fluoroquinolone derivatives where the piperazine moiety undergoes MnO2-mediated oxidation to form hydroxylated or dealkylated products . Replacing piperazine with saturated heterocycles (e.g., morpholine) reduces metabolic liability but also diminishes receptor affinity . Propyl and butyl piperazine derivatives (e.g., compounds 16, 17) improve metabolic stability over ethyl analogues while maintaining potency .

Selectivity and Functional Activity

- Serotonin 5-HT1A Receptors: Piperazine derivatives with three-carbon alkyl linkers and acetyl groups on coumarin cores (e.g., compound 3d) achieve subnanomolar affinities (Ki < 1 nM) and >100-fold selectivity over 5-HT2A receptors .

- Sigma-2 Receptors : Both nitrogen atoms in piperazine are critical for affinity. Removing one N-atom (e.g., converting to piperidine) reduces sigma-2 binding by >100-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.